Cas no 850761-36-3 (Tert-butyl 3-iodopiperidine-1-carboxylate)

Tert-butyl 3-iodopiperidine-1-carboxylate structure
850761-36-3 structure
Product Name:Tert-butyl 3-iodopiperidine-1-carboxylate
Numero CAS:850761-36-3
MF:C10H18INO2
MW:311.159895420074
MDL:MFCD08059309
CID:716999
PubChem ID:21580769
Update Time:2025-06-11

Tert-butyl 3-iodopiperidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • N-Boc-3-Iodopiperidine
    • tert-Butyl 3-iodopiperidine-1-carboxylate
    • 1-Boc-3-iodo-piperidine
    • 1-Piperidinecarboxylicacid, 3-iodo-, 1,1-dimethylethyl ester
    • 3-Iodo-piperidine-1-carboxylic acid tert-butyl ester
    • 3-Iodo-1-piperidinecarboxylic acid tert-butyl ester
    • HT916
    • 1-PIPERIDINECARBOXYLIC ACID, 3-IODO-, 1,1-DIMETHYLETHYL ESTER
    • 1-N-Boc-3-iodopiperidine
    • (R)-tert-Butyl 3-iodopiperidine-1-carboxylate
    • 1-Boc-3-Iodopiperidine
    • JXEZFSNOYBRXFT-UHFFFAOYSA-N
    • PB34253
    • FCH1386232
    • ST241994
    • 1,1-Dimethylethyl 3-iodo-1-piperidinecarboxylate (ACI)
    • SCHEMBL639073
    • tert-butyl3-iodopiperidine-1-carboxylate
    • DB-076238
    • DTXSID20616081
    • SY107180
    • EN300-187037
    • DS-12092
    • SB10218
    • SB10219
    • AKOS015897930
    • SY320155
    • 850761-36-3
    • MFCD08059309
    • MFCD21097797
    • CS-W023198
    • (S)-1-Boc-3-iodopiperidine
    • TERT-BUTYL (3S)-3-IODOPIPERIDINE-1-CARBOXYLATE
    • Tert-butyl 3-iodopiperidine-1-carboxylate
    • MDL: MFCD08059309
    • Inchi: 1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3
    • Chiave InChI: JXEZFSNOYBRXFT-UHFFFAOYSA-N
    • Sorrisi: O=C(N1CC(I)CCC1)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 311.03800
  • Massa monoisotopica: 311.038
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 213
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 29.5
  • XLogP3: 2.6

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.50
  • Punto di fusione: 64-67℃
  • Punto di ebollizione: 361.5°C at 760 mmHg
  • Punto di infiammabilità: No data available
  • Indice di rifrazione: 1.542
  • PSA: 29.54000
  • LogP: 2.75880
  • Pressione di vapore: No data available

Tert-butyl 3-iodopiperidine-1-carboxylate Informazioni sulla sicurezza

Tert-butyl 3-iodopiperidine-1-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B600715-25mg
1-Boc-3-iodo-piperidine
850761-36-3
25mg
$ 75.00 2023-04-18
TRC
B600715-50mg
1-Boc-3-iodo-piperidine
850761-36-3
50mg
$ 121.00 2023-04-18
TRC
B600715-100mg
1-Boc-3-iodo-piperidine
850761-36-3
100mg
$ 184.00 2023-04-18
TRC
B600715-250mg
1-Boc-3-iodo-piperidine
850761-36-3
250mg
$ 316.00 2023-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T37320-250mg
tert-Butyl 3-iodopiperidine-1-carboxylate
850761-36-3 95%
250mg
¥185.0 2023-09-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B842326-250mg
tert-Butyl 3-iodopiperidine-1-carboxylate
850761-36-3 97%
250mg
430.20 2021-05-17
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0260-1g
1-Boc-3-iodo-piperidine
850761-36-3 98%
1g
1679.12CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0260-5g
1-Boc-3-iodo-piperidine
850761-36-3 98%
5g
5919.34CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0260-25g
1-Boc-3-iodo-piperidine
850761-36-3 98%
25g
21659CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0260-500mg
1-Boc-3-iodo-piperidine
850761-36-3 98%
500mg
1263.58CNY 2021-05-08

Tert-butyl 3-iodopiperidine-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ,  Triethylsilane Solvents: Dichloromethane ;  -90 °C; -90 °C → rt
Riferimento
Electrochemical Scaled-up Synthesis of Cyclic Enecarbamates as Starting Materials for Medicinal Chemistry Relevant Building Blocks
Tereshchenko, Oleksandr D.; Perebiynis, Maryana Y.; Knysh, Irina V.; Vasylets, Olesia V.; Sorochenko, Anna A.; et al, Advanced Synthesis & Catalysis, 2020, 362(15), 3229-3242

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate ,  Iodine Solvents: Carbon tetrachloride ;  6 h, reflux
Riferimento
Synthesis of functionalized nitrogen heterocycles by radical decarboxylation of β- and γ-amino acids
Boto, Alicia; Hernandez, Rosendo; De Leon, Yolanda; Murguia, Jose R.; Rodriguez-Afonso, Abigail, European Journal of Organic Chemistry, 2005, (4), 673-682

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Lithium iodide Solvents: Acetone ;  36 h, rt
Riferimento
Nickel-Mediated Alkoxycarbonylation for Complete Carbon Isotope Replacement
Ton, Stephanie J.; Neumann, Karoline T.; Noerby, Peter; Skrydstrup, Troels, Journal of the American Chemical Society, 2021, 143(42), 17816-17824

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium iodide Catalysts: Triphenylphosphine Solvents: Acetone ;  24 h, 26 - 30 °C
Riferimento
Triphenylphosphine-Catalyzed Alkylative Iododecarboxylation with Lithium Iodide under Visible Light
Fu, Ming-Chen; Wang, Jia-Xin; Shang, Rui, Organic Letters, 2020, 22(21), 8572-8577

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate ,  Iodine Solvents: Carbon tetrachloride ;  6 h, reflux
Riferimento
Cobalt-Catalyzed Cross-Coupling of 3- and 4-Iodopiperidines with Grignard Reagents
Gonnard, Laurine; Guerinot, Amandine; Cossy, Janine, Chemistry - A European Journal, 2015, 21(36), 12797-12803

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate ,  Iodine Solvents: Carbon tetrachloride ;  80 °C
Riferimento
Cobalt-Catalyzed C(sp2)-C(sp3) Cross-Coupling Reactions of Diarylmanganese Reagents with Secondary Alkyl Iodides
Hofmayer, Maximilian S.; Hammann, Jeffrey M.; Haas, Diana; Knochel, Paul, Organic Letters, 2016, 18(24), 6456-6459

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; 16 h, rt
Riferimento
A Halogen-Atom Transfer (XAT)-Based Approach to Indole Synthesis Using Aryl Diazonium Salts and Alkyl Iodides
Govaerts, Sebastian; Nakamura, Kento; Constantin, Timothee ; Leonori, Daniele, Organic Letters, 2022, 24(43), 7883-7887

Tert-butyl 3-iodopiperidine-1-carboxylate Raw materials

Tert-butyl 3-iodopiperidine-1-carboxylate Preparation Products

Tert-butyl 3-iodopiperidine-1-carboxylate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:850761-36-3)Tert-butyl 3-iodopiperidine-1-carboxylate
Numero d'ordine:A863721
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:42
Prezzo ($):291.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:850761-36-3)Tert-butyl 3-iodopiperidine-1-carboxylate
A863721
Purezza:99%
Quantità:5g
Prezzo ($):291.0
Email